[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzyloxy group attached to a pyrazole ring, which is further connected to a phenyl group and a carbamic acid tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxy group: The pyrazole intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy-substituted pyrazole.
Coupling with the phenyl group: The benzyloxy-pyrazole is coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Formation of the carbamic acid tert-butyl ester: Finally, the phenyl-pyrazole intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrazole moieties can play a crucial role in binding to the target site, while the carbamic acid tert-butyl ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Methoxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester: Similar structure but with a methoxy group instead of a benzyloxy group.
[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness
[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester is unique due to the presence of the benzyloxy group, which can enhance its binding affinity to certain molecular targets. Additionally, the tert-butyl ester group can improve the compound’s stability and solubility, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-phenylmethoxypyrazol-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-20(25)23-19-12-8-7-11-18(19)17-13-22-24(14-17)26-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3,(H,23,25) |
InChI Key |
UHGVFXYDSMWQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CN(N=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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